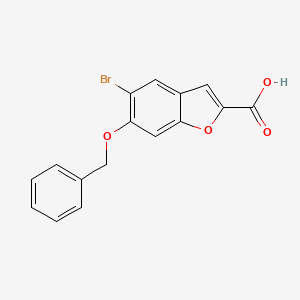

6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC15875483

Molecular Formula: C16H11BrO4

Molecular Weight: 347.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11BrO4 |

|---|---|

| Molecular Weight | 347.16 g/mol |

| IUPAC Name | 5-bromo-6-phenylmethoxy-1-benzofuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C16H11BrO4/c17-12-6-11-7-15(16(18)19)21-13(11)8-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |

| Standard InChI Key | SXYTZQMXRSOYDL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=C3C=C(OC3=C2)C(=O)O)Br |

Introduction

6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid is a complex organic compound belonging to the benzofuran family. It features a fused benzene and furan ring structure, with a benzyloxy group at the 6th position, a bromine atom at the 5th position, and a carboxylic acid group at the 2nd position. This unique combination of functional groups imparts distinct electronic and steric properties, influencing its reactivity and biological interactions.

Synthesis and Purification

The synthesis of this compound typically involves multiple steps, often starting from simpler benzofuran derivatives. Techniques such as recrystallization and chromatography are employed to improve yield and purity. The specific synthesis pathway can be optimized based on the desired yield and purity requirements.

Biological Activity

Research indicates that 6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid exhibits notable biological activities, including antimicrobial and anticancer properties. The compound's ability to interact with enzymes or receptors is attributed to its structural features, which allow it to bind effectively to biological targets.

Applications in Research and Industry

This compound serves as a building block in organic synthesis for preparing more complex molecules. Its unique properties make it a candidate for drug development, particularly in the antimicrobial and anticancer domains. Additionally, its chemical characteristics are explored in the development of new materials.

Applications Overview:

| Application | Description |

|---|---|

| Chemistry | Used as a precursor for synthesizing complex organic compounds. |

| Biology/Medicine | Investigated for its potential as a pharmaceutical agent due to its biological activities. |

| Industry | Potential uses in developing polymers and coatings due to its chemical properties. |

Comparative Analysis with Similar Compounds

6-(Benzyloxy)-5-bromobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as those containing chlorine, fluorine, or iodine instead of bromine. These variations influence the compound's reactivity and biological interactions.

Comparison of Similar Compounds:

| Compound | Key Differences |

|---|---|

| 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid | Contains chlorine instead of bromine, affecting chemical reactivity and biological properties. |

| 6-(Benzyloxy)-5-fluorobenzofuran-2-carboxylic acid | Contains fluorine instead of bromine, which may enhance lipophilicity and alter biological activity. |

| 6-(Benzyloxy)-5-iodobenzofuran-2-carboxylic acid | Contains iodine instead of bromine, potentially influencing steric interactions and biological efficacy. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume